molecular formula C17H19ClN4O2 B11196597 5-Chloro-2-methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

5-Chloro-2-methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11196597
M. Wt: 346.8 g/mol
InChI Key: KGGIJQWRQOLCBK-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a methoxy group, and a piperidinyl-pyrimidinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.

    Formation of the Benzamide Core: The benzamide core is formed through an amide coupling reaction between a chloro-substituted benzoic acid derivative and an amine.

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

5-Chloro-2-methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H19ClN4O2/c1-24-15-6-5-12(18)9-14(15)16(23)21-13-10-19-17(20-11-13)22-7-3-2-4-8-22/h5-6,9-11H,2-4,7-8H2,1H3,(H,21,23)

InChI Key

KGGIJQWRQOLCBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2)N3CCCCC3

Origin of Product

United States

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